

# Application Notes and Protocols for cis-Ned19 in Live-Cell Calcium Imaging

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²+) from acidic organelles, such as lysosomes and endosomes.[1][2] This signaling pathway is crucial in various cellular processes, including T-cell activation, smooth muscle contraction, and cellular proliferation.[3][4] cis-Ned19 is a cell-permeant antagonist of the NAADP pathway. It acts as a non-competitive antagonist, inhibiting NAADP-induced Ca²+ release by targeting two-pore channels (TPCs) on the surface of these acidic stores.[3] These application notes provide a detailed protocol for utilizing cis-Ned19 as a tool to investigate NAADP-mediated calcium signaling in live cells.

## **Mechanism of Action**

**cis-Ned19** specifically blocks the action of NAADP, preventing the release of Ca<sup>2+</sup> from endolysosomal vesicles. This allows researchers to dissect the contribution of the NAADP/TPC pathway from other calcium release mechanisms, such as those mediated by inositol 1,4,5-trisphosphate (IP<sub>3</sub>) or cyclic ADP-ribose (cADPR). Evidence suggests that **cis-Ned19** does not affect Ca<sup>2+</sup> release from the endoplasmic reticulum, the primary target of IP<sub>3</sub> and cADPR.

## **Quantitative Data Summary**

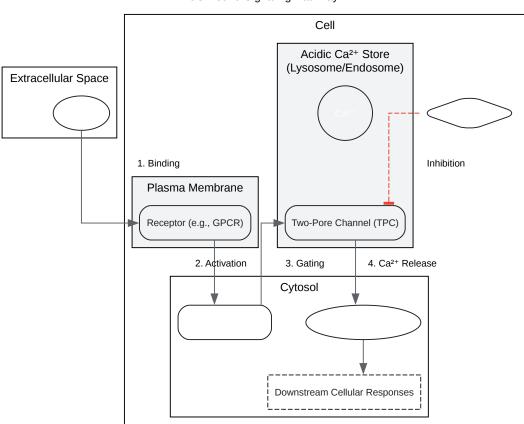


The following table summarizes the effective concentrations and inhibitory effects of **cis-Ned19** observed in various studies. This data can serve as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.

Parameter	Cell Type	Agonist	cis-Ned19 Concentrati on	Observed Effect	Reference
IC50	Rat Aortic Smooth Muscle Cells	Norepinephri ne (100 μM)	2.7 μΜ	Inhibition of [Ca²+]i rise	
Effective Concentratio n	Rat Aortic Smooth Muscle Cells	Norepinephri ne (100 μM)	5 μΜ	~50% suppression of maximal [Ca²+]i increase	
Effective Concentratio n	Rat Aortic Smooth Muscle Cells	5-HT, Ang II, AVP	25 μΜ	Slight decrease in [Ca²+]i rises	•
Saturating Concentratio n	Rat Aortic Smooth Muscle Cells	Norepinephri ne	25 μΜ	~60% decrease in NE-induced [Ca²+]i rise	

# **Signaling Pathway Diagram**





cis-Ned19 Signaling Pathway

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Caption: cis-Ned19 inhibits NAADP-mediated Ca2+ release from acidic stores.

## **Experimental Protocols**



This section provides a detailed methodology for a typical live-cell calcium imaging experiment using **cis-Ned19**.

### **Materials**

- Cells of interest cultured on glass-bottom dishes suitable for live-cell imaging
- · Complete culture medium
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Fluorescent Ca<sup>2+</sup> indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127 (20% w/v in DMSO)
- cis-Ned19 (stock solution in DMSO)
- Agonist of interest (to stimulate NAADP production)
- Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO<sub>2</sub>)

## **Protocol for Live-Cell Calcium Imaging with cis-Ned19**

- 1. Cell Preparation:
- Plate cells on glass-bottom dishes at an appropriate density to allow for individual cell analysis.
- Culture cells under standard conditions until they reach the desired confluency.
- 2. Calcium Indicator Loading:
- Prepare a loading buffer containing the fluorescent  $Ca^{2+}$  indicator. For example, for Fluo-4 AM, a final concentration of 2-5  $\mu$ M is often used.
- To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS or culture medium.
- Remove the culture medium from the cells and wash once with pre-warmed HBSS.



- Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
- After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove excess dye.
- Add fresh, pre-warmed HBSS or imaging buffer to the cells.

#### 3. cis-Ned19 Incubation:

- Prepare the desired concentration of cis-Ned19 in the imaging buffer. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type (e.g., starting from 1 μM to 50 μM).
- Add the cis-Ned19 containing buffer to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C prior to imaging. For control experiments, incubate cells with a vehicle control (e.g., DMSO at the same final concentration).

#### 4. Live-Cell Imaging:

- Mount the dish on the fluorescence microscope stage within the environmental chamber.
- Acquire baseline fluorescence for 1-2 minutes to establish a stable signal.
- Add the agonist of interest to stimulate the cells and initiate Ca<sup>2+</sup> signaling.
- Record the changes in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the Ca<sup>2+</sup> signal in your system.

#### 5. Data Analysis:

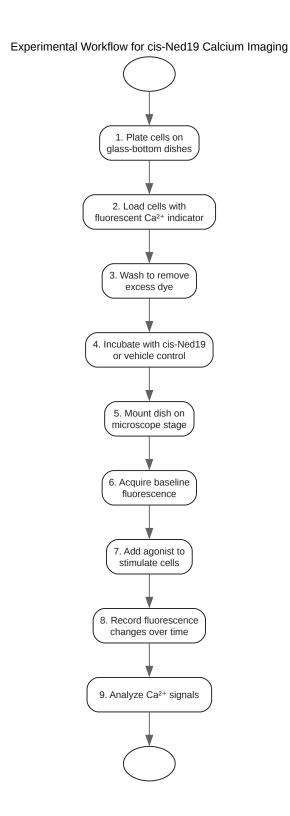
- Define regions of interest (ROIs) around individual cells.
- Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.
- Normalize the fluorescence signal (e.g., as F/F<sub>0</sub>, where F is the fluorescence at a given time and F<sub>0</sub> is the baseline fluorescence).



• Compare the Ca<sup>2+</sup> response in **cis-Ned19** treated cells to the control group to determine the extent of inhibition.

## **Experimental Workflow Diagram**





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Caption: Step-by-step workflow for live-cell calcium imaging using cis-Ned19.



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### References

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